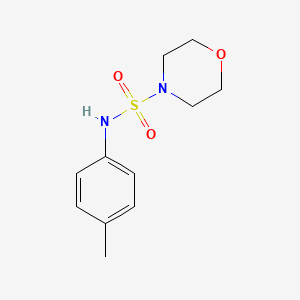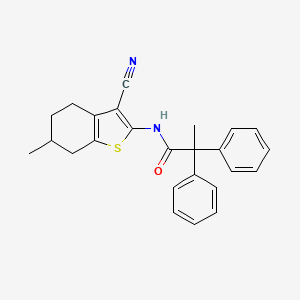![molecular formula C25H24F2N4O4 B4213531 3,3'-(1,4-Diazepane-1,4-diyl)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione]](/img/structure/B4213531.png)
3,3'-(1,4-Diazepane-1,4-diyl)bis[1-(4-fluorophenyl)pyrrolidine-2,5-dione]
Vue d'ensemble
Description
3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-fluorophenyl)-2,5-pyrrolidinedione] is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structure and potential applications. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and two pyrrolidinedione groups, each substituted with a 4-fluorophenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of extensive research.
Méthodes De Préparation
The synthesis of 3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-fluorophenyl)-2,5-pyrrolidinedione] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the diazepane ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the pyrrolidinedione groups: This step involves the reaction of the diazepane intermediate with maleic anhydride derivatives in the presence of a suitable catalyst.
Substitution with 4-fluorophenyl groups: The final step includes the substitution of the hydrogen atoms on the pyrrolidinedione rings with 4-fluorophenyl groups using a Friedel-Crafts acylation reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-fluorophenyl)-2,5-pyrrolidinedione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and toluene, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-fluorophenyl)-2,5-pyrrolidinedione] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a pharmaceutical intermediate and as a lead compound for drug development.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-fluorophenyl)-2,5-pyrrolidinedione] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-fluorophenyl)-2,5-pyrrolidinedione] can be compared with other similar compounds, such as:
3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-chlorophenyl)-2,5-pyrrolidinedione]: This compound has a similar structure but with chlorophenyl groups instead of fluorophenyl groups, leading to different chemical properties and reactivity.
3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-bromophenyl)-2,5-pyrrolidinedione]: The presence of bromophenyl groups imparts different electronic and steric effects compared to the fluorophenyl groups.
3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-methylphenyl)-2,5-pyrrolidinedione]: The methylphenyl groups result in different hydrophobicity and reactivity compared to the fluorophenyl groups.
The uniqueness of 3,3’-(1,4-diazepane-1,4-diyl)bis[1-(4-fluorophenyl)-2,5-pyrrolidinedione] lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,4-diazepan-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F2N4O4/c26-16-2-6-18(7-3-16)30-22(32)14-20(24(30)34)28-10-1-11-29(13-12-28)21-15-23(33)31(25(21)35)19-8-4-17(27)5-9-19/h2-9,20-21H,1,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMSFHCSFQKZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4CC(=O)N(C4=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dihydroisoquinolin-2(1H)-yl[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B4213449.png)
![7-Phenyl-1-(prop-2-EN-1-YL)-2-sulfanylidene-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-D][1,3]diazin-4-one](/img/structure/B4213463.png)
![N-[5-chloro-2-(2-methoxyethoxy)phenyl]-3-nitrobenzamide](/img/structure/B4213466.png)
![5-[[5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]furan-2-carbaldehyde](/img/structure/B4213474.png)
![1-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}azepane](/img/structure/B4213482.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-iodobenzamide](/img/structure/B4213507.png)
![4-[(3-methyl-5-isoxazolyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4213514.png)
![N-[(2-bromo-4-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B4213518.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4213519.png)
![N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4213522.png)
![diethyl 4,4'-[1,4-cyclohexanediylbis(carbonylimino)]dibenzoate](/img/structure/B4213539.png)
![2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE](/img/structure/B4213551.png)
